3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-2-5-15(6-3-1)7-4-11-21-12-10-17(20-21)16-8-9-18-19(13-16)23-14-22-18/h1-10,12-13H,11,14H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXSCKFVHSFBQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution with benzodioxole: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.
Introduction of the phenylprop-2-enyl group: This step can be carried out using a Heck reaction, where the pyrazole is coupled with a phenylprop-2-enyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring or the phenylprop-2-enyl group, potentially yielding dihydropyrazoles or saturated alkyl chains.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrazoles.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant activity. For example, a study demonstrated that derivatives of pyrazole showed potent radical scavenging abilities against various free radicals, including DPPH and superoxide radicals . The mechanism involves enhancing the activity of antioxidant enzymes and reducing lipid peroxidation.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. A series of novel compounds were synthesized and evaluated for their ability to inhibit inflammatory responses in vivo. The results indicated that specific substitutions on the pyrazole ring enhanced the anti-inflammatory potency .
Synthesis and Evaluation of Pyrazole Derivatives
A study published in the International Journal of Pharmaceutical Sciences Review and Research focused on synthesizing 2-(5-substituted-1H-pyrazol-3-yl) naphthalen-1-ol derivatives. These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results showed that electron-donating groups increased the anti-inflammatory effects compared to electron-withdrawing groups .
Novel Pyrazoline Derivatives
Another investigation involved the design and biological evaluation of novel pyrazoline derivatives as antioxidants and inhibitors of 15-lipoxygenase (15-LOX). The synthesized compounds exhibited significant antioxidant activities and were effective in inhibiting 15-LOX, suggesting their potential as therapeutic agents for conditions related to oxidative stress .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Fluorinated Aryl Substituents
Compounds 13 , 14 , and 15 from Molecules (2015) are pyrazole analogs substituted with fluorinated hydroxyphenyl-ethenyl groups. Key differences include:
- Synthesis : These derivatives are synthesized via cyclocondensation of fluorinated diketones, followed by recrystallization or chromatography, whereas the target compound likely involves alkylation of a pyrazole precursor .
- Spectroscopic Data : ¹⁹F-NMR signals (e.g., δ = -137.8 ppm for 13 ) distinguish fluorinated analogs from the target compound, which lacks fluorine .
Table 1: Comparison of Pyrazole Derivatives
Benzodioxole-Containing Chalcones
Chalcones like (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (CAS: 19152-39-7) share the benzodioxole motif but differ in core structure (α,β-unsaturated ketone vs. pyrazole). Key contrasts include:
- Reactivity: Chalcones undergo Michael additions or cyclizations (e.g., to cyclohexenones ), while pyrazoles are more resistant to nucleophilic attack.
- Applications: Chalcones exhibit nonlinear optical (NLO) properties , whereas pyrazoles are explored for bioactivity (e.g., antimicrobial ).
- Spectral Data: Chalcones show strong UV absorption (λmax ~300 nm) due to the enone system, absent in the pyrazole derivative .
Table 2: Chalcones vs. Target Compound
DihydroPyrazole Derivatives
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (compound 1 in ) is a dihydropyrazole with reduced aromaticity compared to the target compound. Differences include:
Structural and Functional Insights
- Substituent Impact : Fluorine in pyrazoles (13–15 ) increases metabolic stability, while bromine in chalcones augments molecular polarizability for NLO applications.
- Synthetic Challenges : Target compound synthesis lacks reported yields, whereas chalcones achieve >80% yields via base-catalyzed Aldol condensation .
Research Implications
- Medicinal Chemistry : Pyrazole derivatives (target compound, 13–15 ) warrant evaluation for kinase inhibition or antimicrobial activity.
- Materials Science: Chalcones dominate NLO studies, but pyrazoles with extended conjugation (e.g., target compound) could offer novel electronic properties.
Biological Activity
3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H12O3
- Molecular Weight : 252.27 g/mol
- CAS Number : 644-34-8
- IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Antioxidant Properties
Research indicates that compounds containing the benzodioxole moiety exhibit significant antioxidant activity. For instance, studies have shown that derivatives of benzodioxole can scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in various models. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Study on Antioxidant and Anticancer Effects
A recent study evaluated the antioxidant and anticancer effects of this compound in a mouse model. The results indicated a significant reduction in tumor size and an increase in survival rates among treated mice compared to controls. The study concluded that the compound's ability to reduce oxidative stress contributed to its anticancer efficacy .
Clinical Relevance
In a clinical context, compounds similar to this compound have been investigated for their potential use in combination therapies for cancer treatment. Preliminary results suggest that when combined with conventional chemotherapeutics, this compound enhances therapeutic efficacy while reducing side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.
- Modulation of Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
Q & A
Basic: What are the common synthetic routes for preparing 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of hydrazone intermediates with appropriate carbonyl precursors. For example:
- Hydrazone Cyclization : Reacting (E)-3-phenylprop-2-enal with hydrazine derivatives forms the pyrazole core. A modified approach uses FeCl₃ and tert-butyl hydroperoxide (TBHP) as catalysts for regioselective cyclization .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling can introduce the benzodioxole moiety to pre-functionalized pyrazoles .
Optimization Tips :
Basic: How is the structural characterization of this compound performed, and what key spectral data are observed?
Methodological Answer:
- X-ray Crystallography : Provides precise bond lengths and angles. For analogous pyrazoles, triclinic crystal systems (e.g., P1 space group) with unit cell parameters a = 10.228 Å, b = 11.018 Å, c = 12.604 Å are reported .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533.41 for ferrocene analogs) confirm stoichiometry .
Basic: What are the reactivity patterns of the pyrazole core in this compound under different conditions?
Methodological Answer:
- Electrophilic Substitution : The pyrazole ring undergoes nitration or halogenation at the C-4 position due to electron-donating substituents at C-3 .
- Olefin Functionalization : The (E)-3-phenylprop-2-enyl group participates in Diels-Alder reactions or epoxidation with m-CPBA .
- Benzodioxole Reactivity : The methylenedioxy group is stable under acidic conditions but cleaved by strong bases (e.g., NaOH/EtOH) to form catechol derivatives .
Advanced: How do structural modifications (e.g., substituent position, steric effects) influence biological activity in related pyrazole derivatives?
Methodological Answer:
- Substituent Effects :
- Benzodioxole vs. Phenyl : Benzodioxole enhances anticonvulsant activity in rodent models due to improved blood-brain barrier penetration .
- Alkyl Chain Length : Longer chains (e.g., propargyl vs. ethyl) in thiazolidinone hybrids reduce antimicrobial efficacy due to steric hindrance .
- Case Study : Pyrazoles with electron-withdrawing groups (e.g., -NO₂) at C-5 show 2–3× higher COX-2 inhibition than unsubstituted analogs .
Advanced: What computational methods are used to predict electronic properties and reaction pathways for this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. The benzodioxole ring acts as an electron donor, stabilizing the pyrazole core .
- Molecular Docking : AutoDock Vina simulates binding to γ-aminobutyric acid (GABA) receptors, identifying key hydrogen bonds with Ser205 and Tyr157 residues .
- MD Simulations : AMBER force fields assess stability in lipid bilayers, revealing preferential orientation of the (E)-3-phenylprop-2-enyl group toward hydrophobic regions .
Advanced: How can mechanistic studies resolve contradictions in reported catalytic systems for pyrazole synthesis?
Methodological Answer:
- Contradiction : FeCl₃/TBHP vs. Pd(PPh₃)₄/K₃PO₄ systems yield divergent regioselectivity.
- Mechanistic Insight :
- Resolution Strategy :
Advanced: What analytical challenges arise in distinguishing diastereomers or tautomers of this compound?
Methodological Answer:
- Tautomerism : Pyrazole NH tautomerism (1H vs. 2H forms) complicates NMR analysis. Use DMSO-d₆ to slow exchange and resolve NH signals .
- Diastereomers : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers of ferrocene-containing analogs, with retention times differing by 2–3 minutes .
- Crystallographic Tricks : Heavy-atom derivatives (e.g., SeMet substitution) enhance phasing for X-ray studies of minor tautomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
